4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Medicinal Chemistry ADME Prediction SAR Analysis

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a 1-arylpyrazole building block with a C4 chloromethyl handle for nucleophilic displacement. Essential for installing linkers in protein degrader (PROTAC) synthesis and kinase SAR studies. Unlike 3-positional isomers, the C4 vector ensures target potency. With XLogP 2.4 and balanced reactivity, it outperforms bromomethyl analogs in parallel synthesis, minimizing decomposition. The 2-fluorophenylpyrazole core is a validated privileged scaffold. Choose this compound for reliable, high-yielding functionalization.

Molecular Formula C10H8ClFN2
Molecular Weight 210.63 g/mol
CAS No. 35715-72-1
Cat. No. B1415762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
CAS35715-72-1
Molecular FormulaC10H8ClFN2
Molecular Weight210.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)CCl)F
InChIInChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2
InChIKeyNMVYSAQBXOWKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (CAS 35715-72-1) Technical Baseline for Procurement


4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (CAS 35715-72-1) is a fluorinated heterocyclic building block within the 1-arylpyrazole class [1]. Its core features a 2-fluorophenyl group at the N1 position and a chloromethyl handle at the C4 position of the pyrazole ring [1]. This specific substitution pattern creates a reactive electrophilic center amenable to nucleophilic displacement, which is essential for constructing more complex molecular architectures in medicinal chemistry and chemical biology . Its molecular formula is C10H8ClFN2, and it has a molecular weight of 210.63 g/mol [1].

Procurement Risk: Why 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole Cannot Be Replaced by Common Analogs


Substituting 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole with a seemingly similar 1-arylpyrazole analog poses significant risk due to critical differences in reactivity, physicochemical properties, and positional isomerism [1]. A change in the halogen at the 4-position (e.g., from Cl to Br) alters both the leaving group propensity in SN2 reactions and lipophilicity (ΔXLogP), potentially derailing downstream synthetic yields or altering a final compound's ADME profile [REFS-1, REFS-2]. Furthermore, positional isomers, such as 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, represent entirely distinct chemical entities with different spatial orientations of their reactive centers, making them non-interchangeable in structure-activity relationship (SAR) studies .

Quantitative Differentiation Guide for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole


Lipophilicity Comparison: XLogP3-AA vs. 4-Bromo Analog

The target compound's computed lipophilicity (XLogP3-AA = 2.4) is quantifiably lower than that of its 4-bromo analog (XLogP3-AA = 2.7), indicating a measurable difference in hydrophobicity [1]. This differentiation is critical for medicinal chemistry campaigns where lipophilic ligand efficiency (LLE) or central nervous system (CNS) multiparameter optimization (MPO) scores are driving selection [1].

Medicinal Chemistry ADME Prediction SAR Analysis

Reactivity Differentiation: Leaving Group Potential vs. 4-Bromo Analog

The chloromethyl group is a less reactive electrophile compared to bromomethyl in standard SN2 reactions [1]. This class-level inference suggests that 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole offers better stability and more controlled reactivity in multi-step syntheses, reducing the risk of premature side reactions that can occur with the more labile 4-bromo analog [2]. In specific pyrazole systems, the 3,5-bis(bromomethyl) analogue is reported to be 'more reactive' and permits 'efficient attachment' of N-donors, confirming that halogen choice is a critical selectivity lever [2].

Synthetic Chemistry Building Block Reactivity Nucleophilic Substitution

Positional Isomer Differentiation: C4 vs. C3 Chloromethyl Substitution

The target compound (CAS 35715-72-1) is the 4-chloromethyl positional isomer, while its regioisomer is 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (CAS 1485526-85-9) . These are not interchangeable; their distinct InChI Keys and molecular geometries dictate different vectors for molecular extension, a critical parameter in ligand design and patent composition-of-matter claims [REFS-1, REFS-2].

Chemical Identity Isomer Purity SAR Integrity

Definitive Application Scenarios for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (CAS 35715-72-1)


Rational Design of PROTACs and Protein Degraders

As explicitly categorized as a 'Protein Degrader Building Block' , this compound's 4-chloromethyl group serves as a critical synthetic handle for installing linkers. Its moderate XLogP (2.4) and stable electrophilicity make it a preferred choice over more reactive or more lipophilic analogs when constructing bifunctional molecules where physiochemical balance and stepwise functionalization are paramount [1].

Medicinal Chemistry Kinase Inhibitor Scaffold Elaboration

The 2-fluorophenylpyrazole core is a privileged scaffold in kinase drug discovery . The 4-chloromethyl substituent provides a defined exit vector (C4 position) for the attachment of solubilizing groups or other pharmacophores, distinct from the 3-positional isomer which is not a suitable alternative [2]. This specific geometry is often required for achieving target potency and selectivity.

Controlled Synthesis of Complex Heterocyclic Libraries

When generating compound libraries via nucleophilic displacement, the chloromethyl group provides a favorable balance of reactivity and stability compared to a bromomethyl analog . This allows for parallel synthesis with less risk of premature decomposition or cross-reactivity, leading to higher yields and cleaner crude products during library production .

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